N-Dodecanoylglycine-d2
Description
N-Dodecanoylglycine-d2 is a deuterated derivative of N-dodecanoylglycine, a fatty acid-amino acid conjugate. This compound features a dodecanoyl (12-carbon) chain linked to a glycine moiety, with 23 deuterium atoms replacing hydrogens, primarily in the alkyl chain. Its isotopic purity is ≥98 atom % D, making it valuable for metabolic tracing, lipidomics, and surfactant studies. The deuteration enhances stability and reduces metabolic interference in isotopic labeling experiments .
Properties
Molecular Formula |
C₁₄H₂₅D₂NO₃ |
|---|---|
Molecular Weight |
259.38 |
Synonyms |
Lauroylglycine-d2; N-Lauroylglycine-d2; NSC 404235-d2; N-(1-Oxododecyl)glycine-d2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Acetyl-d3-glycine-2,2-d2
- Molecular Formula: C₄D₅H₂NO₃
- Molecular Weight : 122.134
- Deuterium Content : 5 deuterium atoms (3 on the acetyl group, 2 on the glycine backbone) .
- Structural Differences: Shorter acyl chain (acetyl vs. dodecanoyl). Deuteration localized to specific positions (C-2,2 of glycine and acetyl methyl).
- Applications : Used in NMR studies and protein dynamics due to its compact structure and selective deuteration .
N,N-Dimethylglycine
- Molecular Formula: C₄H₉NO₂
- Molecular Weight : 103.12
- Key Features: Lacks a fatty acid chain; instead, it has two methyl groups on the glycine nitrogen . Non-deuterated, with applications in betaine metabolism and as a dietary supplement.
- Contrast: Unlike N-Dodecanoylglycine-d23, it lacks hydrophobic properties and isotopic labeling utility .
Lauroyl Ethylenediamine Triacetic Acid
- Molecular Formula: C₂₀H₃₅N₃O₈ (non-deuterated form)
- Structural Features :
- Functional Differences: Acts as a surfactant and metal chelator, unlike N-Dodecanoylglycine-d23’s role in isotopic tracing. No deuteration reported in the cited source .
Comparative Data Table
Key Research Findings
- Deuteration Impact: N-Dodecanoylglycine-d23’s extensive deuteration minimizes background noise in mass spectrometry, unlike non-deuterated analogs like N,N-Dimethylglycine .
- Chain Length vs. Function: The dodecanoyl chain in N-Dodecanoylglycine-d23 enhances lipid bilayer interaction, critical for membrane protein studies, whereas shorter chains (e.g., acetyl in N-Acetyl-d3-glycine) limit such applications .
- Synthetic Complexity : Deuteration at multiple sites (e.g., 23 D atoms) requires specialized synthesis protocols compared to simpler derivatives like Lauroyl EDTA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
